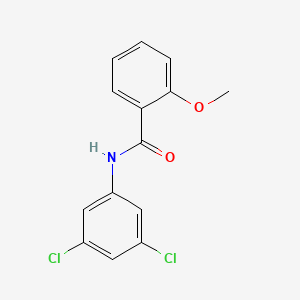![molecular formula C18H15BrCl2O4 B10869945 (2E)-3-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10869945.png)
(2E)-3-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}ACRYLIC ACID is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}ACRYLIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl bromide and 5-ethoxyphenol.
Formation of Intermediate: The 2,4-dichlorobenzyl bromide reacts with 5-ethoxyphenol under basic conditions to form an intermediate compound.
Bromination: The intermediate undergoes bromination to introduce the bromine atom at the desired position.
Acrylic Acid Formation: Finally, the intermediate is subjected to a reaction with acrylic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}ACRYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-{2-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}ACRYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl bromide
- 2-Bromo-4-chlorobenzyloxyphenylboronic acid
- 2-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}aminoethanol
Uniqueness
3-{2-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15BrCl2O4 |
|---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
(E)-3-[2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H15BrCl2O4/c1-2-24-16-7-11(4-6-18(22)23)14(19)9-17(16)25-10-12-3-5-13(20)8-15(12)21/h3-9H,2,10H2,1H3,(H,22,23)/b6-4+ |
InChI Key |
QYAADIMIWQEAGD-GQCTYLIASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


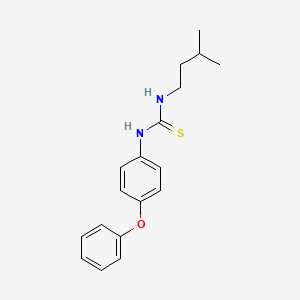
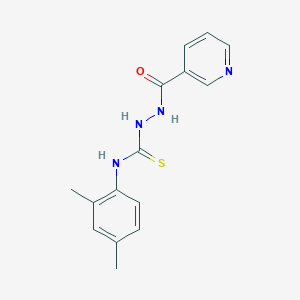
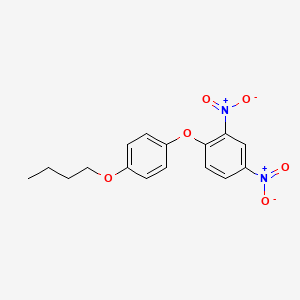
![3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869876.png)
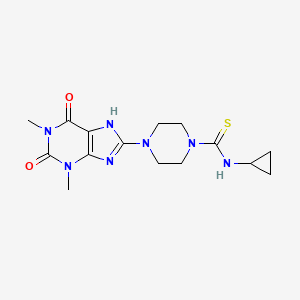
![1-{4-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]phenyl}ethanone](/img/structure/B10869897.png)
![N-(3,4-dichlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10869906.png)
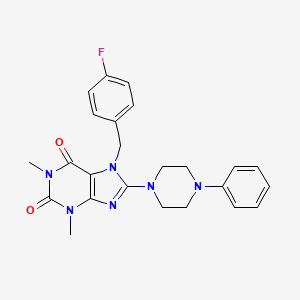
![5-(3,4-dimethoxyphenyl)-2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)cyclohexane-1,3-dione](/img/structure/B10869911.png)

![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869936.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10869942.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10869954.png)
